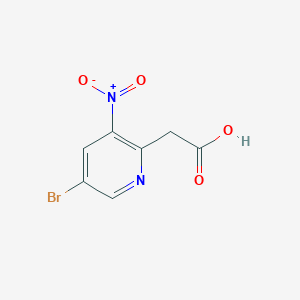
(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, nitro, and acetic acid groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid typically involves the bromination and nitration of pyridine derivatives followed by the introduction of the acetic acid group. One common method involves the following steps:
Bromination: Pyridine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetic Acid Introduction: The resulting (5-Bromo-3-nitro-pyridin-2-yl) intermediate is then reacted with a suitable acetic acid derivative, such as acetic anhydride or acetyl chloride, under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of (5-Bromo-3-amino-pyridin-2-YL)-acetic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of (5-Bromo-3-nitro-pyridin-2-YL)-acetic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with target molecules.
類似化合物との比較
Similar Compounds
- (5-Bromo-3-nitro-pyridin-2-yl)-methyl-amine
- (5-Bromo-3-nitro-pyridin-2-yl)-hydrazine
- (5-Bromo-3-nitro-pyridin-2-yl)-propyl-amine
Uniqueness
(5-Bromo-3-nitro-pyridin-2-YL)-acetic acid is unique due to the presence of the acetic acid group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may have different substituents, leading to variations in their chemical behavior and applications.
特性
CAS番号 |
886372-82-3 |
|---|---|
分子式 |
C7H5BrN2O4 |
分子量 |
261.03 g/mol |
IUPAC名 |
2-(5-bromo-3-nitropyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-1-6(10(13)14)5(9-3-4)2-7(11)12/h1,3H,2H2,(H,11,12) |
InChIキー |
AHKFSXYVQMEHRI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


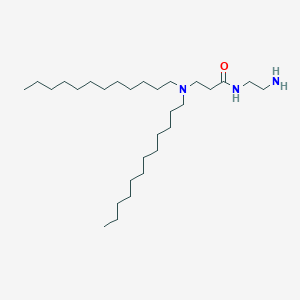
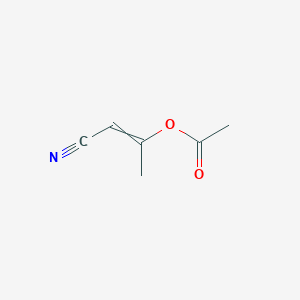
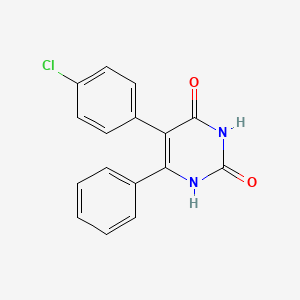

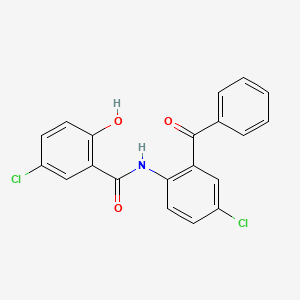
![6,6'-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B12594697.png)

![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclobutyl]benzamide](/img/structure/B12594703.png)
![4-[(9,9-Dimethyl-9H-fluoren-2-YL)(phenyl)amino]benzoic acid](/img/structure/B12594710.png)
![5-Chloro-2-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide](/img/structure/B12594712.png)
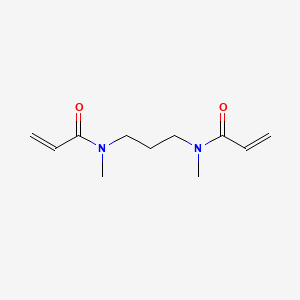
![3-Hydroxy-4-({[3-(trimethoxysilyl)propyl]amino}methylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12594727.png)
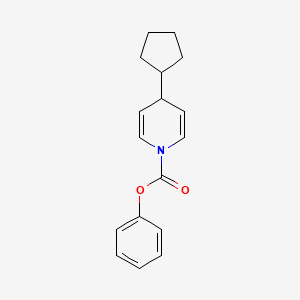
![2-amino-4-pyridin-4-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12594741.png)
